Superior Postprandial Glucose (PPG) Reduction vs. Liraglutide: Head-to-Head Pharmacodynamic Evidence
In a head-to-head, 28-day, open-label, randomized study comparing once-daily lixisenatide (20 µg) versus once-daily liraglutide (1.2 mg and 1.8 mg) in patients with T2DM insufficiently controlled on metformin, lixisenatide demonstrated significantly greater reduction in postprandial plasma glucose (PPG) exposure following a standardized breakfast. The mean change from baseline in PPG AUC(0:30–4:30h) was -12.6 h·mmol/L for lixisenatide compared to -4.0 h·mmol/L for liraglutide (p < 0.0001), representing an approximately 3.15-fold greater reduction in PPG excursion [1]. This differential effect was sustained at Day 28, confirming the prandial-specific pharmacodynamic advantage of lixisenatide over liraglutide, a once-daily GLP-1 RA with a longer half-life (~13 hours) [1].
| Evidence Dimension | Postprandial glucose excursion reduction |
|---|---|
| Target Compound Data | Mean change in AUC(0:30–4:30h): -12.6 h·mmol/L |
| Comparator Or Baseline | Liraglutide (1.2 mg or 1.8 mg once daily): -4.0 h·mmol/L |
| Quantified Difference | 3.15-fold greater reduction (p < 0.0001) |
| Conditions | 28-day randomized trial; T2DM patients on metformin background; standardized breakfast test meal; AUC measured over 4 hours post-meal |
Why This Matters
This quantitative evidence directly informs scientific selection for research or formulation projects targeting postprandial hyperglycemia, where lixisenatide provides a distinct, verifiable PPG-lowering advantage over liraglutide.
- [1] Capitaine C, Miossec P, Boizel R, et al. Pharmacodynamic characteristics of lixisenatide once daily versus liraglutide once daily in patients with type 2 diabetes insufficiently controlled on metformin. Diabetes Obes Metab. 2013;15(7):642-9. PMID: 23406290. View Source
